2,2-Difluoro-2-(1-methoxycyclobutyl)acetic acid

Description

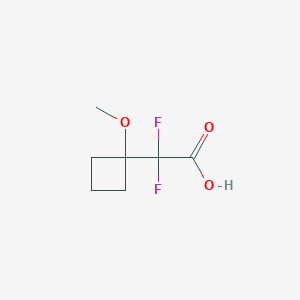

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-(1-methoxycyclobutyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O3/c1-12-6(3-2-4-6)7(8,9)5(10)11/h2-4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRGDSWGWVEGCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,2-Difluoro-2-(1-methoxycyclobutyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutyl methyl ether with difluoroacetic acid under controlled conditions. The reaction typically requires a catalyst and proceeds through a series of steps including the formation of intermediates and subsequent purification to obtain the final product .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

2,2-Difluoro-2-(1-methoxycyclobutyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Difluoro-2-(1-methoxycyclobutyl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1-methoxycyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Aromatic vs. Aliphatic Substituents

- Aromatic Derivatives: 2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid (): Features a fluorinated phenyl ring with methoxy and fluorine substituents. Molecular weight = 220.15 g/mol, purity ≥97%. The electron-withdrawing fluorine and methoxy groups enhance acidity and may improve metabolic stability. 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid (): Molecular weight = 204.15 g/mol.

Heteroaryl Derivatives :

- 2,2-Difluoro-2-(4-methylpyridin-2-yl)acetic acid (): Molecular weight = 240.64 g/mol. The pyridine ring introduces a basic nitrogen, which could alter solubility and hydrogen-bonding interactions.

- 2,2-Difluoro-2-(6-methylpyridin-2-yl)acetic acid (): Lower molecular weight (187.15 g/mol) compared to its 4-methyl analog, highlighting positional isomer effects on steric bulk .

Alkoxy and Ether-Linked Substituents

- 2,2-Difluoro-2-(m-tolyloxy)acetic acid (): Synthesized in 83.4% yield via NaH-mediated coupling. The meta-methylphenoxy group may enhance steric hindrance, reducing reactivity compared to smaller substituents .

Biological Activity

2,2-Difluoro-2-(1-methoxycyclobutyl)acetic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and relevant case studies to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

- Chemical Formula : C6H8F2O3

- Molecular Weight : 174.13 g/mol

- IUPAC Name : this compound

The compound features a cyclobutane ring substituted with a methoxy group and two fluorine atoms, which may enhance its biological activity through increased lipophilicity and altered reactivity.

Target of Action

The precise biological targets of this compound remain largely unknown. However, compounds with similar structures often interact with various enzymes and receptors involved in metabolic pathways.

Mode of Action

Preliminary studies suggest that this compound may exhibit antiviral activity , potentially inhibiting viral replication by interfering with the life cycle of viruses. The presence of the methoxy group may facilitate interactions with viral proteins or enzymes.

Biochemical Pathways

If proven effective against viruses, this compound could disrupt key processes such as:

- Viral replication

- Assembly and release of viral particles

Pharmacokinetics

The pharmacokinetic profile of this compound is not well-documented; however, compounds with similar fluorinated structures often demonstrate enhanced bioavailability due to improved absorption characteristics. This could suggest a favorable pharmacokinetic profile for potential therapeutic applications.

In Vitro Studies

In vitro studies have indicated that compounds related to this compound can modify biological molecules, which aids in understanding biochemical pathways and interactions.

Case Studies

- Antiviral Activity : A study investigated the antiviral potential of structurally similar compounds against HIV-1. The findings indicated that modifications in the structure can significantly enhance antiviral efficacy, suggesting that this compound might exhibit similar properties.

- Metabolic Studies : Research into the metabolic pathways of related compounds revealed that the introduction of fluorine atoms can alter metabolic stability and reduce toxicity in vivo. This suggests that the compound may have a favorable safety profile while exhibiting biological activity .

Data Table: Comparison of Biological Activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Difluoro-2-(1-methoxycyclobutyl)acetic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves fluorination of a cyclobutyl precursor. Key steps include:

- Cyclobutyl Functionalization : Reacting 1-methoxycyclobutane derivatives with difluoroacetic acid or its activated esters under acidic conditions .

- Fluorination : Use of diethylaminosulfur trifluoride (DAST) or analogous fluorinating agents to introduce fluorine atoms .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from polar solvents (e.g., ethanol/water) .

- Critical Parameters : Temperature (0–5°C for fluorination), solvent polarity (dichloromethane or THF), and stoichiometric control to minimize by-products like dehalogenated intermediates .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identifies methoxycyclobutyl protons (δ 3.2–3.5 ppm) and acetic acid protons (δ 12–13 ppm for COOH) .

- ¹⁹F NMR : Confirms difluoro substitution (δ -110 to -120 ppm, characteristic of CF₂ groups) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M-H]⁻ ion at m/z 206.05 for C₈H₁₁F₂O₃) .

Q. How does the methoxycyclobutyl group influence the compound’s solubility and stability under varying pH conditions?

- Methodological Answer :

- Solubility : The methoxy group enhances hydrophilicity, improving aqueous solubility at neutral pH. However, the cyclobutyl ring introduces steric hindrance, reducing solubility in non-polar solvents .

- Stability : Under acidic conditions (pH < 3), the acetic acid moiety protonates, increasing stability. Alkaline conditions (pH > 8) may hydrolyze the methoxy group, necessitating buffered storage .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination in the synthesis of this compound?

- Methodological Answer :

- Electrophilic Fluorination : DAST reacts selectively with carbonyl-activated intermediates, favoring fluorination at the α-carbon due to electron-withdrawing effects of the methoxycyclobutyl group .

- Steric Effects : The cyclobutyl ring’s strain (83° bond angles) directs fluorination away from sterically hindered positions, as shown in computational models (DFT calculations) .

- Contradictions : Competing pathways (e.g., over-fluorination) can occur if reaction times exceed 12 hours; monitored via TLC or in-situ NMR .

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound against enzymatic targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cyclooxygenase-2) due to the compound’s lipophilic cyclobutyl and CF₂ groups .

- Docking Workflow :

Protein Preparation : Retrieve target structures from PDB (e.g., 6COX).

Ligand Optimization : Geometry optimization using Gaussian09 (B3LYP/6-31G*) .

Binding Affinity : AutoDock Vina calculates ΔG values; validate with MD simulations (NAMD, 100 ns) .

- Validation : Compare with in vitro IC₅₀ data from enzyme inhibition assays (e.g., fluorescence-based COX-2 assays) .

Q. What strategies resolve discrepancies in observed biological activity across different cell lines or assay conditions?

- Methodological Answer :

- Assay Standardization :

- Use isogenic cell lines to control for genetic variability .

- Normalize compound concentration using LC-MS quantification .

- Troubleshooting :

- Metabolic Interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess metabolism-driven activity loss .

- Solvent Effects : Replace DMSO with PEG-400 if cytotoxicity is observed at >0.1% v/v .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.